molecular formula C11H10FN3O2 B1484177 3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-58-7

3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484177
CAS No.: 2098074-58-7
M. Wt: 235.21 g/mol
InChI Key: BVVGQTGARKSGFK-UHFFFAOYSA-N
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Description

3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinedione core with an ethyl group and a fluoropyridine moiety, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between ethyl acetoacetate and 5-fluoropyridine-3-carboxylic acid, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrimidinedione ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidinediones.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • 3-Ethyl-6-(2-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 3-Ethyl-6-(4-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness: 3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

3-ethyl-6-(5-fluoropyridin-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-15-10(16)4-9(14-11(15)17)7-3-8(12)6-13-5-7/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVGQTGARKSGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-(5-fluoropyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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